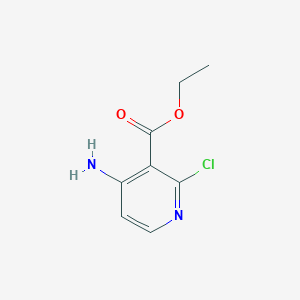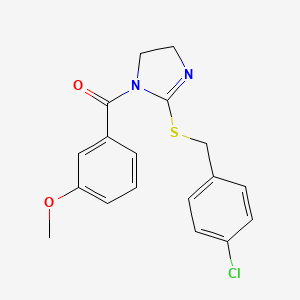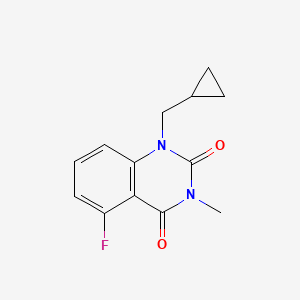
1-(cyclopropylmethyl)-5-fluoro-3-methylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropylmethyl)-5-fluoro-3-methylquinazoline-2,4(1H,3H)-dione, also known as CP-690,550, is a chemical compound used in scientific research. It was first synthesized in 2005 and is currently being studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Exposure and Health Outcomes
The chemical compound vinclozolin, which bears some structural similarities to the query chemical, has been studied for its potential exposure and health outcomes in employees. A study observed employees exposed to vinclozolin, analyzing health endpoints like hormonal responses, liver injury, and other health effects. Interestingly, the study found no evidence of health effects induced by vinclozolin among employees with potential long-term exposure. This includes the absence of antiandrogenic effects, which were a concern due to the chemical's properties (Zober et al., 1995).
Disposition and Metabolism
Another related compound, SB-649868, an orexin 1 and 2 receptor antagonist, was studied for its disposition and metabolism in humans. The research involved analyzing blood, urine, and feces samples to understand the metabolic pathways and identify the major metabolites. The study found that SB-649868 was extensively metabolized, with the principal route involving oxidation of the benzofuran ring. The insights into the metabolism of such compounds can provide valuable information for understanding the pharmacokinetics and potential therapeutic applications of related chemical entities (Renzulli et al., 2011).
Cellular Proliferation in Tumors
A novel cellular proliferative marker, 18F-ISO-1, was evaluated for imaging tumor proliferation in patients with newly diagnosed malignant neoplasms. The study aimed to assess the safety and dosimetry of 18F-ISO-1, as well as its feasibility for imaging tumor proliferation. This research is significant as it explores the potential of imaging agents in evaluating the proliferative status of solid tumors, offering insights into the diagnosis and treatment strategies (Dehdashti et al., 2013).
Fatty Acids in Human Tissues
The identification of cyclopropaneoctanoic acid 2-hexyl in human adipose tissue and serum was another interesting area of study. The research aimed to understand the presence and role of cyclopropane fatty acids (FA) in humans. Discovering these FAs in human tissues and understanding their metabolism and storage mechanisms can contribute to our knowledge of human biochemistry and potential implications for health (Śledziński et al., 2013).
Herbal Formulation in Pharmacokinetics
Research on the herbal formulation K-601 for influenza revealed the absorbed compounds and their pharmacokinetics in human subjects. This study is crucial as it bridges the traditional herbal treatments with modern pharmacological understanding, potentially paving the way for new therapeutic discoveries (Alolga et al., 2015).
Imaging Neurofibrillary Tangles in Alzheimer's Disease
The use of 18F-MK-6240, a PET tracer targeting neurofibrillary tangles (NFTs), was evaluated in Alzheimer's disease patients and elderly controls. This research is significant for its potential application in diagnosing and understanding the progression of Alzheimer's disease through imaging biomarkers (Lohith et al., 2018).
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-5-fluoro-3-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-15-12(17)11-9(14)3-2-4-10(11)16(13(15)18)7-8-5-6-8/h2-4,8H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVYVWLDNZGPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC=C2F)N(C1=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-5-fluoro-3-methylquinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2646328.png)
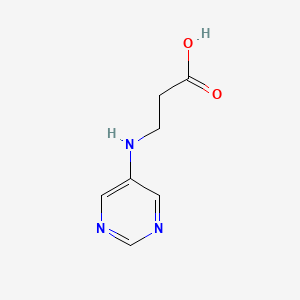

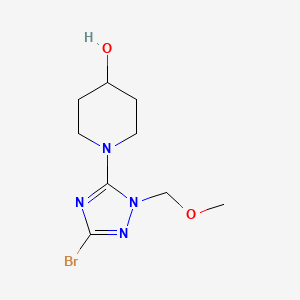
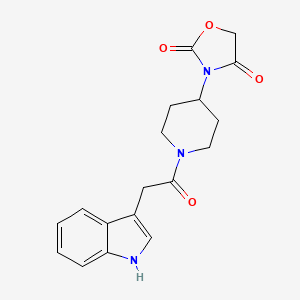
![N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide dihydro+](/img/structure/B2646336.png)
![1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2646340.png)
![7-(Azepan-1-yl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2646341.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2646342.png)

